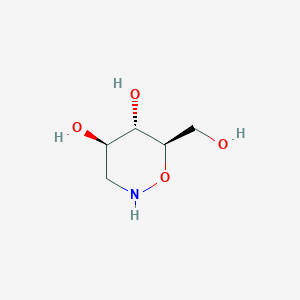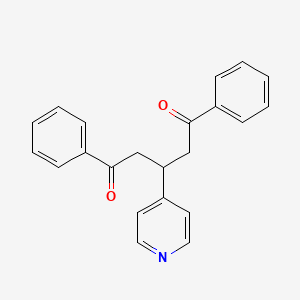
1,5-Diphenyl-3-(4-pyridyl)-1,5-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutaraldehyde is a colorless, oily liquid with a sharp, pungent odor. Glutaraldehyde is used for industrial, laboratory, agricultural, medical, and some household purposes, primarily for disinfecting and sterilization of surfaces and equipment. For example, it is used in oil and gas recovery operations and pipelines, waste water treatment, x-ray processing, embalming fluid, leather tanning, paper industry, in fogging and cleaning of poultry houses, and as a chemical intermediate in the production of various materials. It may be used in select goods, such as paint and laundry detergent.
Glutaraldehyde solution is a light yellow liquid. Mixes with water. (USCG, 1999)
Glutaraldehyde is a dialdehyde comprised of pentane with aldehyde functions at C-1 and C-5. It has a role as a cross-linking reagent, a disinfectant and a fixative.
One of the protein CROSS-LINKING REAGENTS that is used as a disinfectant for sterilization of heat-sensitive equipment and as a laboratory reagent, especially as a fixative.
Glutaral is a water-soluble oily liquid, C5H8O2, containing two aldehyde groups, used as a disinfectant and as a fixative for biological tissues.
Glutaral is used as an antimicrobial agent in sugar mills and as a fixing agent in the immobilisation of glucose isomerase enzyme preparations for use in the manufacture of high fructose corn syrup A polymerized isomer of glutaraldehyde known as polycycloglutaracetal is a fertilizer for aquatic plants. It is claimed that it provides a bioavailable source of carbon for higher plants that is not available to algae. Though not marketed as such due to federal regulations, the biocidal effect of glutaraldehyde kills most algae at concentrations of 0.5 - 5.0 ppm. These levels are not harmful to most aquatic fauna and flora. Adverse reactions have been observed by some aquarists at these concentrations in some aquatic mosses, liverworts, and vascular plants. Glutaraldehyde is a colorless liquid with a pungent odor used to disinfect medical and dental equipment. It is also used for industrial water treatment and as a chemical preservative. Glutaraldehyde is an oily liquid at room temperature (density 1.06 g/mL), and miscible with water, alcohol, and benzene. It is used as a tissue fixative in electron microscopy. It is employed as an embalming fluid, is a component of leather tanning solutions, and occurs as an intermediate in the production of certain industrial chemicals. Glutaraldehyde is frequently used in biochemistry applications as an amine-reactive homobifunctional crosslinker. The oligomeric state of proteins can be examined through this application. However, it is toxic, causing severe eye, nose, throat and lung irritation, along with headaches, drowsiness and dizziness. It is a main source of occupational asthma among health care providers. Glutaral has been shown to exhibit antibiotic function (A7907). Glutaral belongs to the family of Aldehydes. These are organic compounds containing the aldehyde functional group.
See also: Glutaral; Methylene Blue (component of); GLUTARAL; Malachite Green (component of) ... View More ...
Propiedades
Número CAS |
5337-49-5 |
|---|---|
Fórmula molecular |
C22H19NO2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione |
InChI |
InChI=1S/C22H19NO2/c24-21(18-7-3-1-4-8-18)15-20(17-11-13-23-14-12-17)16-22(25)19-9-5-2-6-10-19/h1-14,20H,15-16H2 |
Clave InChI |
KVWZIGDMLLZZQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=NC=C3 |
Punto de ebullición |
369 to 372 °F at 760 mmHg (decomposes) (NTP, 1992) 187-189 °C (decomposes) Boiling point: 106-108 °C at 50 mm Hg, 71-72 °C at 10 mm Hg 188.00 °C. @ 760.00 mm Hg 101 °C 369-372 ° 212 °F |
Color/Form |
Colorless liquid Oil |
Densidad |
1.062 to 1.124 at 68 °F (USCG, 1999) 0.72 Relative density (water = 1): 0.7 1.33 g/cm³ 1.10 |
Punto de inflamación |
>95 °C c.c. |
melting_point |
less than 20 °F (USCG, 1999) Freezing point: -14 °C -14 °C -33 °C 7 °F |
Descripción física |
Glutaraldehyde solution is a light yellow liquid. Mixes with water. (USCG, 1999) Liquid Colorless liquid with a pungent odor; [NIOSH] Clear, viscous colorless liquid; [ICSC] Light yellow liquid; [CAMEO] Colorless or light yellow liquid with a sharp pungent odor; Commercially available in aqueous solutions ranging from 2-50%; [Reference #1] CLEAR VISCOUS COLOURLESS LIQUID WITH PUNGENT ODOUR. CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR. Colorless liquid with a pungent odor. |
Números CAS relacionados |
29257-65-6 |
Solubilidad |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Miscible with water Soluble in ethanol, benzene, ether Miscible with ethanol Solubility in water: miscible Miscible |
Densidad de vapor |
3.4 (Air = 1) Relative vapor density (air = 1): 3.5 Relative vapor density (air = 1): 1.05 |
Presión de vapor |
17 mmHg at 68 °F (NTP, 1992) 0.6 [mmHg] Vapor pressure (20 °C): 0.0152 torr (50% aqueous solution); 0.0012 torr (2% aqueous solution) 0.6 mm Hg at 30 °C Vapor pressure, kPa at 20 °C: 2.3 17 mmHg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-{2[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazol-5-YL}-cyclopropyl)-pyridin-2-YL-methyleneaminooxy]-acetic acid ethyl ester](/img/structure/B10759916.png)
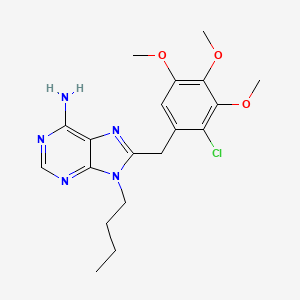

![{3-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-2-methyl-propyl}-phosphonic acid](/img/structure/B10759931.png)
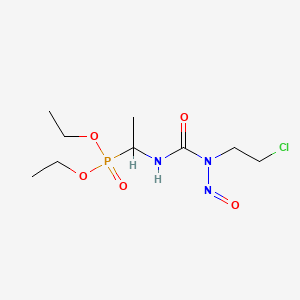
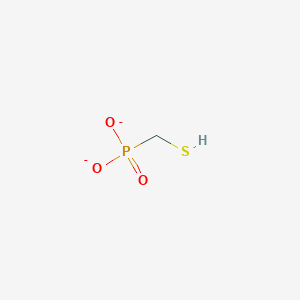
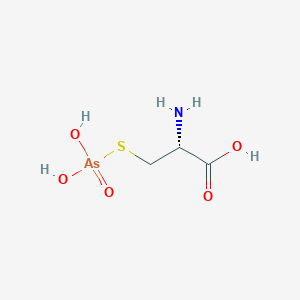

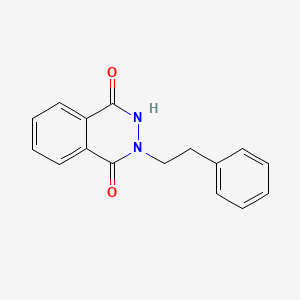
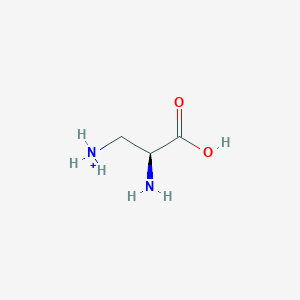
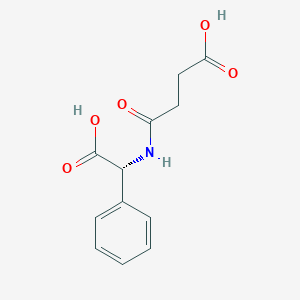
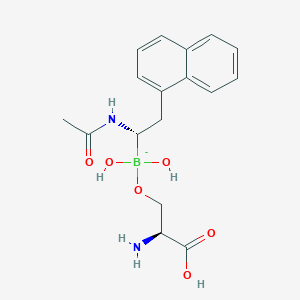
![1-Methyl-3-oxo-1,3-dihydro-benzo[c]isothiazole-5-sulfonic acid amide](/img/structure/B10759974.png)
